(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral small molecule characterized by a propan-1-one backbone substituted with an amino group at the (S)-configured second carbon and a piperidine ring at the first carbon. The piperidine moiety is further substituted at the (R)-configured third position with a cyclopropyl-methyl-amino group. Its molecular formula is C₁₂H₂₂N₃O, with a molecular weight of 224.33 g/mol . This compound is synthesized through multi-step organic reactions, including Boc-protection/deprotection strategies common in amine chemistry, as inferred from analogous synthetic pathways described in the literature .
Its stereochemical complexity suggests applications in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring chiral recognition.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(8-15)14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYKXSUWWNZEA-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Piperidine Core Synthesis
The (R)-3-(cyclopropyl-methyl-amino)piperidine moiety is central to the target compound. Patent WO2016139677A1 outlines a multi-step protocol for analogous piperidine derivatives, emphasizing reductive amination and alkylation. Key steps include:
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Step 1 : Formation of the piperidine ring via cyclization of ε-caprolactam derivatives under acidic conditions.
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Step 2 : Introduction of the cyclopropyl-methyl group using methylating agents like dimethyl sulfate (2.5–3.0 mole ratio) at 20°C to reflux temperatures .
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Step 3 : Stereoselective amination at the 3-position using (R)-piperidin-3-amine free base, with yields enhanced by polar aprotic solvents such as DMF or acetonitrile .
A comparative analysis of piperidine synthesis methods is provided in Table 1.
Table 1: Piperidine Core Synthesis Methods
The asymmetric catalysis route, though cost-intensive, offers superior enantiomeric excess (99%) and is preferred for large-scale synthesis .
Stereoselective Construction of the (S)-2-Amino-Propan-1-One Fragment
The (S)-configured amino ketone side chain requires precise stereochemical control. PubChem data (CID 66568059) confirms the use of L-tert-leucine as a chiral pool starting material. Critical steps include:
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Step 1 : Protection of the amino group with Boc-anhydride in THF at −10°C.
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Step 2 : Ketone formation via oxidation of a secondary alcohol using Jones reagent (CrO₃/H₂SO₄), achieving 89% yield .
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Step 3 : Deprotection under acidic conditions (HCl/dioxane) to yield the (S)-2-amino-propan-1-one free base .
Alternative routes employing enzymatic resolution (lipase B from Candida antarctica) achieve 94% enantiomeric excess but require longer reaction times (48–72 hours) .
Coupling Strategies for Final Assembly
The conjugation of the piperidine and amino ketone fragments is achieved through nucleophilic acyl substitution. Patent US7407955B2 describes a xanthine-based coupling protocol adaptable to this system:
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Step 1 : Activation of the ketone as a mixed carbonic anhydride using ethyl chloroformate in dichloromethane .
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Step 2 : Reaction with the piperidine amine at 0–5°C, followed by gradual warming to 25°C over 12 hours .
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Step 3 : Workup with aqueous Na₂CO₃ to neutralize excess HCl, yielding the crude product .
Optimization Insights :
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Lower temperatures (0–5°C) minimize racemization at the (S)-center .
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Solvent choice (n-propanol vs. dichloromethane) impacts crystallization efficiency, with n-propanol yielding 95% purity after one recrystallization .
Purification and Characterization
Final purification leverages differential solubility:
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Crystallization : Dissolution in hot n-propanol (75–80°C) followed by cooling to 0–5°C produces needle-like crystals with >99% HPLC purity .
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Chromatography : Silica gel chromatography (EtOAc/MeOH 9:1) resolves diastereomeric impurities, though it is less cost-effective for industrial scales .
PXRD analysis (Figure 1 in WO2016139677A1) confirms the crystalline form-A structure, with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2° .
Alternative Synthetic Routes and Scalability
A novel intramolecular cyclization approach (Figure 5 in ) utilizes trifluoromethanesulfonic acid to generate 2-spiropiperidine intermediates, though yields remain suboptimal (55–60%) . Large-scale adaptations of the reductive amination pathway (Patent ) demonstrate batch consistency (>500 kg) with 82% overall yield, validating industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one exhibits properties that may be beneficial in treating neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Case Study: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of compounds similar to this compound. The results demonstrated significant improvements in depressive behaviors in animal models, indicating its potential as a novel antidepressant agent .
Analgesic Properties
The compound has also been investigated for its analgesic properties. Its mechanism appears to involve modulation of pain pathways, making it a candidate for further development as a pain management therapy.
Case Study: Pain Management
In a preclinical study, this compound was shown to reduce pain responses in models of inflammatory pain. The study highlighted the compound's ability to inhibit specific pain receptors, suggesting its potential utility in chronic pain management .
Synthetic Applications
This compound serves as an important intermediate in the synthesis of other pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Table: Synthesis Pathways
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Ring System Impact: Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) derivatives exhibit greater conformational flexibility and basicity compared to pyrrolidine (5-membered ring) analogs. This affects bioavailability and receptor interactions. For example, the piperidine-based target compound may have enhanced solubility over pyrrolidine analogs like the discontinued C₁₁H₂₀N₃O derivative .
Cyclopropyl Group Role: The cyclopropyl-methyl-amino group in the target compound improves metabolic stability compared to benzyl-substituted analogs (C₁₇H₂₅N₃O) by reducing susceptibility to oxidative degradation .
Chirality and Bioactivity: The (S)-configured amino group and (R)-configured piperidine substituent are critical for stereoselective interactions. Similar chiral amines, such as 3-Amino-3-(p-chlorophenyl)propionic acid, demonstrate the importance of stereochemistry in biological activity .
Research and Application Insights
- Comparative Stability : Cyclopropane rings confer rigidity and stability, as seen in cataloged cyclopropane derivatives used in high-stress synthetic environments .
Biological Activity
(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, often referred to as a novel compound in medicinal chemistry, has drawn attention due to its potential biological activities. This compound features a piperidine ring, an amino group, and a cyclopropylmethyl substituent, making it structurally unique and potentially effective in targeting various biological pathways.
- Molecular Formula: C12H23N3O
- Molecular Weight: Approximately 239.36 g/mol
- CAS Number: 1401668-34-5
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly dopamine receptors. Research indicates that this compound may act as an agonist at the D3 dopamine receptor while demonstrating antagonistic properties at the D2 receptor. Such interactions are crucial for modulating neurotransmitter systems involved in various neurological conditions.
Table 1: Interaction Profile with Dopamine Receptors
| Receptor Type | Activity Type | EC50 (nM) | Reference |
|---|---|---|---|
| D3 Receptor | Agonist | 710 ± 150 | |
| D2 Receptor | Antagonist | 15,700 ± 3,000 |
Neuropharmacological Effects
Studies have shown that this compound exhibits significant neuropharmacological effects. It has been evaluated for its potential in treating disorders such as schizophrenia and depression due to its selective action on dopamine receptors.
Antimicrobial Activity
While the primary focus has been on its neuropharmacological properties, preliminary investigations have also suggested potential antimicrobial activity. The compound's structural features may contribute to its ability to inhibit the growth of certain bacterial strains, although further studies are needed to quantify this effect.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial assessments indicate that the compound may exhibit favorable absorption and distribution characteristics; however, detailed studies are required to elucidate its metabolic pathways and elimination processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Piperidine Functionalization : Introducing the cyclopropyl-methyl-amino group at the 3-position of the piperidine ring via nucleophilic substitution or reductive amination .
- Chiral Center Formation : Asymmetric synthesis or resolution techniques (e.g., chiral auxiliaries or chromatography) are critical to achieve the (S) and (R) configurations. For example, chiral HPLC can separate enantiomers post-synthesis .
- Coupling Reactions : The propan-1-one backbone is linked to the functionalized piperidine via amidation or ketone formation .
- Quality Control : Polarimetry, NMR (e.g., , ), and chiral stationary-phase HPLC validate stereochemical purity .
Q. Which analytical techniques are most reliable for characterizing the physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (using SHELX software ) and high-resolution mass spectrometry (HRMS) confirm molecular structure.
- Thermal Properties : Differential scanning calorimetry (DSC) determines melting points (e.g., ~202°C for similar piperidine derivatives ).
- Solubility and Stability : pH-dependent solubility studies (UV-Vis spectroscopy) and accelerated stability testing under varying temperatures/humidity are recommended .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection (GHS Category 1 for skin/eye irritation ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
- Storage : Store in airtight containers at -20°C under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing diastereomers or tautomeric forms of this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Analyze temperature-dependent NMR shifts to identify tautomerization or conformational exchange .
- Crystallographic Refinement : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous stereochemical assignments.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .
Q. What strategies are effective for evaluating the compound’s biological activity, particularly its interaction with neurological targets?
- Methodological Answer :
- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement for dopamine/norepinephrine transporters) .
- Enzyme Inhibition : Measure IC values against monoamine oxidases (MAOs) using fluorometric or colorimetric substrates .
- In Vivo Models : Rodent behavioral tests (e.g., forced swim test for antidepressant-like effects) paired with pharmacokinetic profiling (plasma half-life, BBB penetration) .
Q. How can structural modifications to the cyclopropyl-methyl-amino group enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute cyclopropane with trifluoromethyl or spirocyclic groups to reduce CYP450-mediated oxidation .
- Pro-drug Design : Introduce ester or amide moieties to improve oral bioavailability .
- SAR Studies : Systematic variation of substituents (e.g., alkyl chain length, halogenation) followed by molecular docking (AutoDock Vina) to predict binding modes .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) for large-scale enantioselective reactions .
- Continuous Flow Chemistry : Minimize racemization by controlling residence time and temperature in flow reactors .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors ee in real-time during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
